Cas no 56186-84-6 (2-methyl-1H-Pyrazolo[1,5-a]benzimidazole)

2-methyl-1H-Pyrazolo[1,5-a]benzimidazole structure
56186-84-6 structure
Product Name:2-methyl-1H-Pyrazolo[1,5-a]benzimidazole
Numero CAS:56186-84-6
MF:C10H9N3
MW:171.198561429977
CID:1017668
PubChem ID:89733
Update Time:2025-04-20

2-methyl-1H-Pyrazolo[1,5-a]benzimidazole Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-methyl-1H-Pyrazolo[1,5-a]benzimidazole
    • 1H-Pyrazolo[1,5-a]benzimidazole,2-methyl-(9CI)
    • 2-methyl-1H-benzo[4,5]imidazo[1,2-b]pyrazole
    • 2-methyldipyrido[3,2-f:2',3'-h]quinoxaline
    • 2-methyldipyrido[3,2-f:2',3'-h]-quinoxaline
    • 2-methyldipyrido< 3,2-f:2',3'-h> quinoxaline
    • 2-methylpyrazino[2,3-f][1,10]-phenanthroline
    • 2-methylpyrazino[2,3-f]-1,10-phenanthroline
    • 2-methylpyrazolo(1,5-a)benzimidazole
    • 2-Methylpyrazolo< 1,5-a> benzimidazol
    • Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl-
    • 2-Methyl-4H-pyrazolo(1,5-a)benzimidazole
    • AKOS024385412
    • SCHEMBL2564712
    • DB-261313
    • 1H-Pyrazolo[1,5-a]benzimidazole, 2-methyl-
    • 2-Methylpyrazolo[1,5-a]benzimidazole
    • NS00050925
    • IHDHUWAQXNEVPO-UHFFFAOYSA-N
    • 2-Methyl-4H-benzo[4,5]imidazo[1,2-b]pyrazole
    • 2-methyl-4h-pyrazolo[1,5-a]benzimidazole
    • EINECS 245-041-7
    • DTXSID70945171
    • 22501-82-2
    • ZOTKUMAGJQDASQ-UHFFFAOYSA-N
    • DB-279598
    • SCHEMBL8798438
    • 56186-84-6
    • Inchi: 1S/C10H9N3/c1-7-6-10-11-8-4-2-3-5-9(8)13(10)12-7/h2-6,12H,1H3
    • Chiave InChI: IHDHUWAQXNEVPO-UHFFFAOYSA-N
    • Sorrisi: N12C(C=C(C)N1)=NC1C=CC=CC2=1

Proprietà calcolate

  • Massa esatta: 171.079647300g/mol
  • Massa monoisotopica: 171.079647300g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 0
  • Complessità: 206
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.5
  • Superficie polare topologica: 33.1Ų
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司